MHY336 is derived from chrysin through a chemical synthesis process that involves the modification of its structure to enhance its biological activity. The compound's classification as a flavonoid places it within a larger family of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. The International Union of Pure and Applied Chemistry (IUPAC) name for MHY336 is 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, reflecting its structural characteristics.
The synthesis of MHY336 typically follows a multi-step process:
The molecular structure of MHY336 features a chromenone backbone, characteristic of flavonoids, with an epoxy group that enhances its reactivity and biological activity.
The structure can be confirmed using various spectroscopic techniques:
MHY336 can participate in several chemical reactions due to its functional groups:
The mechanism of action for MHY336 primarily involves its interaction with topoisomerase II, an essential enzyme in DNA replication and repair processes:
Research indicates that MHY336 effectively arrests the cell cycle at G2/M or S phase, demonstrating its potential as an anticancer agent through topoisomerase II inhibition .
The physical and chemical properties of MHY336 are critical for understanding its behavior in biological systems:
MHY336 has several promising applications within scientific research and pharmacology:
Flavonoids represent a vast class of over 9,000 polyphenolic compounds found in plants, historically recognized for their broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects [5]. Their significance in oncology emerged from epidemiological studies suggesting inverse correlations between flavonoid-rich diets and cancer incidence. Structurally, flavonoids share a characteristic C6-C3-C6 backbone, with subclasses (flavones, flavonols, isoflavones) defined by oxidation patterns and saturation levels. Early research identified their ability to interact with topoisomerase enzymes—critical regulators of DNA topology during replication and transcription. Flavonoids like quercetin and genistein demonstrated dual activity against topoisomerase I and II, though with limited potency and specificity [5] [10]. The epoxypropoxy modification—introducing an oxirane ring to the flavonoid scaffold—emerged as a strategic innovation to enhance target specificity and overcome pharmacokinetic limitations of natural flavonoids. This chemical alteration aimed to improve DNA-binding affinity and metabolic stability, positioning epoxypropoxy derivatives as promising candidates for rational anticancer drug design [5].
MHY336 (5-hydroxy-7-[oxiran-2-methoxy]-2-phenyl-4H-chromen-4-one) was designed to address critical limitations of conventional topoisomerase II (Topo II) inhibitors. Anthracyclines (e.g., doxorubicin), while clinically effective, generate dose-dependent cardiotoxicity through free radical formation and exhibit susceptibility to multidrug resistance (MDR) mechanisms [1] [7]. MHY336’s development leveraged structure-activity relationship (SAR) insights:
Chemotherapy failure in advanced cancers frequently stems from multidrug resistance (MDR), driven primarily by:
MHY336 counteracts these mechanisms through:
Table 1: Antiproliferative Activity (IC₅₀) of MHY336 Across Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (μM) | Comparison to Doxorubicin |
---|---|---|---|
PC-3 | Prostate | 15.2 ± 0.8 | 2.1-fold lower |
LNCaP | Prostate | 18.6 ± 1.1 | 1.8-fold lower |
DU-145 | Prostate | 20.3 ± 1.4 | 1.5-fold lower |
HCT116 | Colon | 8.9 ± 0.6 | 2.3-fold lower |
MCF-7/ADR | Dox-resistant breast | 12.4 ± 0.9 | 9.7-fold lower* |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9